2-Chloro-7-nitro-1H-benzo[d]imidazole
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Overview
Description
2-Chloro-7-nitro-1H-benzo[d]imidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are known for their broad range of biological activities and are commonly used in medicinal chemistry
Mechanism of Action
Target of Action
Benzimidazole derivatives, a class to which this compound belongs, have been reported to exhibit a broad range of biological activities . They have been found to bind to a variety of therapeutic targets due to their special structural features and electron-rich environment . For instance, some benzimidazole derivatives have been reported to inhibit urease , a nickel-containing amidohydrolase .
Mode of Action
For example, some benzimidazole derivatives have been found to inhibit urease, an enzyme responsible for the degradation of urea .
Biochemical Pathways
For instance, some benzimidazole derivatives have been found to inhibit the activity of urease, thereby affecting the urea cycle .
Pharmacokinetics
Benzimidazole derivatives have been reported to exhibit excellent bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives have been reported to exert a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Action Environment
It is known that the efficacy of benzimidazole derivatives can be influenced by various factors, including the presence of other drugs, the physiological state of the organism, and the specific characteristics of the target cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-nitro-1H-benzo[d]imidazole typically involves the nitration of 2-chlorobenzimidazole. The process can be carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually performed under controlled temperature conditions to avoid over-nitration and to ensure the selective formation of the 4-nitro derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and advanced purification techniques can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various derivatives.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or under acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Chloro-4-amino-1H-benzimidazole.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Oxidation: Oxidized benzimidazole derivatives.
Scientific Research Applications
2-Chloro-7-nitro-1H-benzo[d]imidazole has several applications in scientific research, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antimicrobial, antiviral, and anticancer agents.
Biological Studies: The compound is used in studies to understand the structure-activity relationship of benzimidazole derivatives and their biological activities.
Industrial Applications: It is used in the development of dyes, pigments, and other functional materials due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1H-benzimidazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitro-1H-benzimidazole:
2-Amino-4-nitro-1H-benzimidazole: Contains an amino group instead of a chloro group, leading to different chemical and biological properties.
Uniqueness
2-Chloro-7-nitro-1H-benzo[d]imidazole is unique due to the presence of both chloro and nitro substituents, which enhance its reactivity and versatility in various chemical reactions. This dual functionality allows for the synthesis of a wide range of derivatives with diverse biological and industrial applications.
Properties
IUPAC Name |
2-chloro-4-nitro-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-7-9-4-2-1-3-5(11(12)13)6(4)10-7/h1-3H,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHWSFVCVDTHNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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